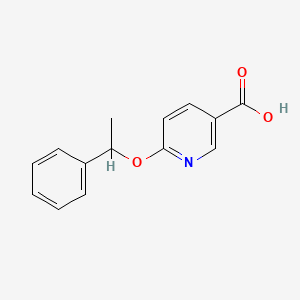
6-(1-Phenylethoxy)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Phenylethoxy)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Vibrational Analysis
6-(1-Phenylethoxy)pyridine-3-carboxylic acid has been studied for its structural and vibrational characteristics. Bahgat, Jasem, and El‐Emary (2009) explored the vibrational spectra of similar compounds, providing insights into the molecular structure and interactions, which are critical for understanding the chemical behavior of this compound in various applications (Bahgat, Jasem, & El‐Emary, 2009).
Reactivity Studies
Ghosh, Savitha, and Bharadwaj (2004) investigated the reactivity of pyridine-2,4,6-tricarboxylic acid with different metal salts. This study sheds light on the potential chemical reactions and coordination polymers that this compound could form, which is essential for its application in material science and coordination chemistry (Ghosh, Savitha, & Bharadwaj, 2004).
Photophysical Properties
Research by Sivakumar, Reddy, Cowley, and Butorac (2011) on similar aromatic carboxylic acids focused on the synthesis and photophysical properties of lanthanide-based coordination polymers. Their findings are relevant to understanding how this compound could be used in the development of materials with specific optical properties, such as in the field of photonics (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Molecular Interactions
Kusuma et al. (2022) examined the hydrogen bonding in carboxylic acid-pyridine systems, which can provide valuable insights into the molecular interactions and stability of this compound in different environments. This information is vital for its application in the synthesis of complex molecular structures (Kusuma et al., 2022).
Synthesis of Complex Compounds
Research by Long, Zhou, Parkin, and Li (2014) on molecules with carboxylic acid and pyridine functional groups highlights the potential for this compound in the synthesis of complex compounds. This study provides insights into the crystal engineering aspects and the formation of different molecular structures (Long, Zhou, Parkin, & Li, 2014).
Propriétés
IUPAC Name |
6-(1-phenylethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10(11-5-3-2-4-6-11)18-13-8-7-12(9-15-13)14(16)17/h2-10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKYDDFOEVZSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)
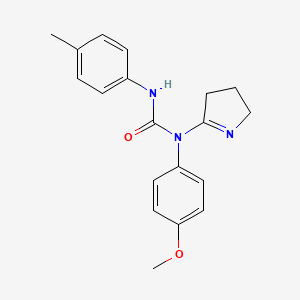
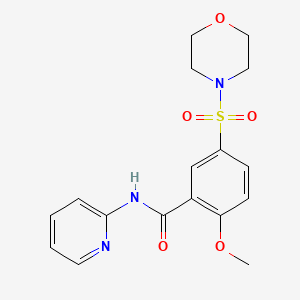
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3000757.png)

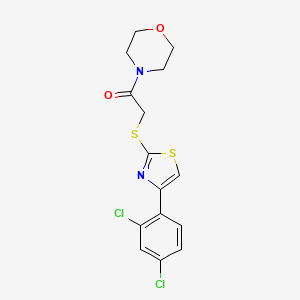

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)

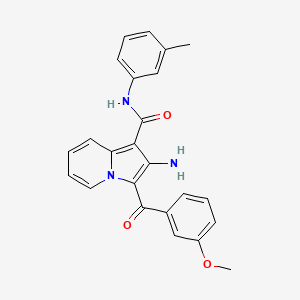
![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)
![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)
![3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000772.png)
